1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative featuring a 1,2,4-oxadiazole moiety and m-tolyl substituent. Thienopyrimidine-diones are recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities . Modifications at positions 1, 3, and 6 of the thienopyrimidine core significantly influence bioactivity. For instance:
- Antimicrobial activity: Alkylation with chloroacetamides or oxadiazole-containing groups enhances activity against Gram-positive and Gram-negative bacteria .
- Structural versatility: Substitutions with heterocycles (e.g., imidazopyridine, thiazole) or aryl groups modulate physicochemical properties and target selectivity .
This article compares the target compound with structurally and functionally related analogs, focusing on substituent effects, antimicrobial efficacy, and synthesis strategies.
Properties
Molecular Formula |
C22H16N4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-9-16(12-14)26-21(27)19-17(10-11-30-19)25(22(26)28)13-18-23-20(24-29-18)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
WMOMGZJRDXZFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Substitution reactions: Phenyl and tolyl groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and tolyl chloride.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenylboronic acid, tolyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a thienopyrimidine core with an oxadiazole moiety, which is known for various pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Gram-positive bacteria. The incorporation of the thienopyrimidine structure may enhance these properties due to its ability to interact with microbial targets.
Anticancer Properties
Research has highlighted the potential of oxadiazole derivatives in anticancer applications. The compound's structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and survival. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), suggesting potential therapeutic applications for the target compound.
Synthesis and Biological Evaluation
A study focusing on the synthesis of related oxadiazole derivatives involved evaluating their antimicrobial and cytotoxic activities. The synthesized compounds were tested against various bacterial strains and cancer cell lines using methods like disc diffusion and the NCI-60 sulforhodamine B assay. Results indicated that certain derivatives exhibited potent activity against both bacteria and cancer cells, supporting the hypothesis that modifications in chemical structure can lead to enhanced biological effects .
Mechanism of Action
The mechanism of action of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Structure :
The thieno[3,2-d]pyrimidine-2,4-dione core is common among analogs. Key variations include:
Key Observations :
- Oxadiazole vs. Imidazopyridine/Thiazole : The 1,2,4-oxadiazole group (as in the target compound) enhances metabolic stability and hydrogen-bonding capacity compared to imidazopyridine or thiazole substituents .
- Aryl vs.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) and Spectrum :
Key Findings :
- Oxadiazole-containing derivatives (e.g., ) exhibit broad-spectrum activity, with MIC values as low as 6.25 μg/mL against P. aeruginosa, outperforming imidazopyridine and thiazole analogs .
Physicochemical Properties :
Trends :
- Methylene Proton Shifts : The target compound’s -CH₂- group (5.68–5.74 ppm) suggests stronger deshielding compared to chloroacetamide derivatives (4.85–4.96 ppm), reflecting electronic effects of the oxadiazole ring .
Biological Activity
The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a complex structure incorporating a thieno[3,2-d]pyrimidine core and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably with established antibiotics like gentamicin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 32 |
| 2 | E. coli | 64 |
| 3 | P. aeruginosa | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines (e.g., HT29 and DU145) showed promising results:
- Cell Viability Assays : The MTT assay indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 12 |
| DU145 | 15 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of similar oxadiazole derivatives have been documented. Compounds with this scaffold have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Studies
Several studies highlight the biological activities of related compounds:
- Dhumal et al. (2016) investigated the antitubercular activity of oxadiazole derivatives and found strong inhibition against Mycobacterium bovis BCG .
- Paruch et al. (2020) synthesized various substituted oxadiazole derivatives and assessed their antibacterial properties; promising candidates were identified for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
